Cas no 348143-66-8 (Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1))
Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, a-amino-2-methyl-, monohydrochloride
- Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1)
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Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7851840-0.05g |
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride |
348143-66-8 | 95.0% | 0.05g |
$46.0 | 2025-02-22 | |
| Enamine | EN300-7851840-0.1g |
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride |
348143-66-8 | 95.0% | 0.1g |
$73.0 | 2025-02-22 | |
| Enamine | EN300-7851840-0.25g |
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride |
348143-66-8 | 95.0% | 0.25g |
$105.0 | 2025-02-22 | |
| Enamine | EN300-7851840-0.5g |
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride |
348143-66-8 | 95.0% | 0.5g |
$197.0 | 2025-02-22 | |
| Enamine | EN300-7851840-1.0g |
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride |
348143-66-8 | 95.0% | 1.0g |
$284.0 | 2025-02-22 | |
| Enamine | EN300-7851840-2.5g |
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride |
348143-66-8 | 95.0% | 2.5g |
$558.0 | 2025-02-22 | |
| Enamine | EN300-7851840-5.0g |
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride |
348143-66-8 | 95.0% | 5.0g |
$825.0 | 2025-02-22 | |
| Enamine | EN300-7851840-10.0g |
2-amino-2-(2-methylphenyl)acetonitrile hydrochloride |
348143-66-8 | 95.0% | 10.0g |
$1224.0 | 2025-02-22 | |
| Aaron | AR028HOJ-50mg |
2-amino-2-(2-methylphenyl)acetonitrilehydrochloride |
348143-66-8 | 95% | 50mg |
$89.00 | 2025-02-16 | |
| Aaron | AR028HOJ-100mg |
2-amino-2-(2-methylphenyl)acetonitrilehydrochloride |
348143-66-8 | 95% | 100mg |
$126.00 | 2025-02-16 |
Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1) Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1)
Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1): A Comprehensive Overview
Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1), also known by its CAS number 348143-66-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of α-amino-2-methylbenzeneacetonitrile, which belongs to the class of amino nitriles. The molecule is characterized by its unique structure, combining an aromatic benzene ring with an amino group and a nitrile functional group. This combination makes it a versatile compound with potential applications in drug design and chemical synthesis.
The structure of α-amino-2-methylbenzeneacetonitrile consists of a benzene ring substituted with a methyl group at the 2-position and an acetonitrile group at the para position. The amino group is attached to the acetonitrile moiety, forming a chiral center. This chiral nature is of particular interest in pharmaceutical research, as it can influence the compound's bioavailability and pharmacokinetics. The hydrochloride salt form ensures stability and solubility in aqueous solutions, making it suitable for various experimental setups.
Recent studies have explored the potential of Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1) as a building block in medicinal chemistry. Its ability to undergo various nucleophilic and electrophilic reactions has been exploited in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to construct complex heterocyclic frameworks, which are often found in natural products and drug candidates. The ease of functionalization and the stability of the nitrile group make it an ideal precursor for constructing diverse chemical libraries.
In terms of pharmacological activity, α-amino-2-methylbenzeneacetonitrile has shown promise in modulating enzyme activity and receptor binding. Preclinical studies have demonstrated its potential as an inhibitor of certain kinases and proteases, which are key targets in the treatment of cancer and inflammatory diseases. Additionally, its ability to penetrate cellular membranes efficiently suggests that it could serve as a lead compound for developing novel therapeutic agents.
The synthesis of Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1) involves a multi-step process that typically starts with the preparation of the corresponding nitrile intermediate. This is followed by amino group introduction via reductive amination or other suitable methods. The final step involves protonation with hydrochloric acid to form the hydrochloride salt. Optimization of reaction conditions has led to improved yields and purities, making this compound more accessible for research purposes.
From an analytical standpoint, CAS No 348143-66-8 has been thoroughly characterized using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses confirm its molecular structure and purity, ensuring reliability in experimental results. Furthermore, computational studies have provided insights into its electronic properties and molecular interactions, aiding in the design of derivatives with enhanced biological activity.
In conclusion, Benzeneacetonitrile, α-amino-2-methyl-, hydrochloride (1:1) stands out as a valuable compound in contemporary chemical research. Its unique structure, coupled with its reactivity and biological potential, positions it as a key player in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of scientific innovation in the years to come.
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